molecular formula C7H5N3O B142335 [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 143307-82-8

[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B142335
CAS No.: 143307-82-8
M. Wt: 147.13 g/mol
InChI Key: DTAPWKGEDZQFBL-UHFFFAOYSA-N
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Description

Chemical Profile [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde is an organic compound with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol. It is assigned the CAS Registry Number 143307-82-8. Its structure features a carbaldehyde functional group attached to the 5-position of the fused [1,2,4]triazolo[1,5-a]pyridine heterocyclic system . Research Applications and Value This compound serves as a versatile and valuable building block in organic synthesis and materials science research. The aldehyde group is a key reactive site for further chemical transformation, primarily through condensation reactions, allowing researchers to synthesize more complex molecular architectures . Derivatives of the [1,2,4]triazolopyridine scaffold are of significant interest in the development of advanced photophysical materials . These structures are considered promising molecular platforms for optical applications because the extended, rigid π-conjugation system of the fused triazole and pyridine rings can contribute to desirable photoluminescence properties . Such compounds are investigated as potential fluorophores and for use in the design of materials for optoelectronic devices . Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's Safety Data Sheet (SDS) for specific hazard information and safe handling procedures. Proper personal protective equipment (PPE) should be worn, and the material should be used only in a well-ventilated environment .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPWKGEDZQFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438810
Record name [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10438810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143307-82-8
Record name [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
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Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Reactions

CDC reactions offer a single-step route to triazolo[1,5-a]pyridines by coupling 1,3-dicarbonyl compounds with N-amino heterocycles. A notable protocol combined 1a with 1,3-cyclopentanedione (7 ) in ethanol under oxygen, yielding 2,3-dihydrocyclopenta pyrazolo[1,5-a]pyridin-1-ones (8a ) in 72% yield . Although developed for pyrazolo systems, this method’s applicability to triazolo derivatives hinges on substituting the dicarbonyl component with aldehydes or nitriles to direct triazole ring formation .

Comparative studies highlight the CDC method’s advantages:

  • Substrate Scope : Tolerates diverse dicarbonyl partners, enabling functionalization at the 5-position .

  • Environmental Compatibility : Uses ethanol as a green solvent and oxygen as a terminal oxidant, aligning with sustainable chemistry principles .

Microwave-Assisted Synthesis

Recent advances in microwave irradiation have streamlined triazolo[1,5-a]pyridine synthesis. A metal-free protocol utilizing 1-amino-2-imino-pyridine precursors achieved mono- and bis-triazolo derivatives in 85–92% yields within 30 minutes . The reaction, conducted in dimethylformamide (DMF) at 150°C under microwave conditions, exemplifies rapid access to the target aldehyde via in situ oxidation of intermediate alcohols .

Mechanistic Insights :

  • Cyclocondensation : Microwave energy accelerates the formation of the triazole ring through enhanced nucleophilic attack of the amino group on the adjacent imino carbon .

  • Oxidation : The aldehyde functionality at C5 arises from oxidative cleavage of a primary alcohol intermediate, facilitated by residual oxygen in the reaction mixture .

This method outperforms conventional heating in both yield and reaction time, making it ideal for high-throughput applications .

Comparative Analysis of Methodologies

The table below contrasts key parameters across the three primary methods:

MethodConditionsYield (%)TimeScalability
Oxidative CyclizationO₂, AcOH, 130°C, ethanol74–94 18 h High
CDCO₂, AcOH, 130°C, ethanol72–90 18 h Moderate
Microwave-AssistedDMF, 150°C, microwave85–92 0.5 h Low

Key Observations :

  • Oxidative cyclization and CDC methods prioritize scalability and substrate diversity but require prolonged reaction times .

  • Microwave synthesis offers rapid access but faces limitations in solvent compatibility and equipment availability .

Optimization Challenges and Solutions

By-Product Formation :
Competitive formation of triazolo[1,5-a]pyridine derivatives during oxidative cyclization is mitigated by precise control of acetic acid loading (≤6 equivalents) and oxygen pressure . Excess acid promotes over-oxidation, while inert atmospheres stall the reaction .

Functional Group Compatibility :
Aldehyde groups at C5 are susceptible to over-oxidation to carboxylic acids under harsh conditions. Employing mild oxidants like molecular oxygen or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) preserves the aldehyde functionality .

Solvent Selection :
Ethanol and DMF are preferred for their ability to solubilize polar intermediates and stabilize charged transition states . However, DMF’s high boiling point and toxicity necessitate careful waste management in industrial settings .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and immune response . The compound’s ability to inhibit these kinases makes it a potential candidate for the treatment of inflammatory and autoimmune diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of triazolopyridine derivatives are highly influenced by the position and nature of substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Triazolopyridine Derivatives
Compound Name Core Structure Functional Group(s) Key Properties/Applications References
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde Triazolo[1,5-a]pyridine -CHO at position 5 Reactive intermediate for derivatization; potential precursor for bioactive molecules
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile Triazolo[1,5-a]pyridine -CN at position 8 Anticancer, antibacterial, PDE10 inhibitors; fluorescent probes
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine -Br at position 5 Cross-coupling precursor; agrochemical intermediates
7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Imidazo[1,5-a]pyridine -CHO at position 5, -Cl at position 7 Distinct reactivity due to imidazole core; unexplored bioactivity
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Fused thiophene ring Moderate anticancer activity; structural complexity enhances binding
Key Observations:
  • Positional Effects : The aldehyde group at position 5 in the triazolopyridine core (vs. nitrile at position 8) likely alters electronic properties, solubility, and binding interactions. For instance, nitriles exhibit stronger electron-withdrawing effects, enhancing stability and interaction with enzymatic pockets .
  • Functional Group Reactivity : Aldehydes offer versatile reactivity for forming hydrazones, oximes, or imines, making them valuable in combinatorial chemistry. In contrast, bromo-substituted derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a notable member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused to a pyridine structure with an aldehyde functional group. This unique configuration contributes to its reactivity and interaction with biological targets.

Anticancer Properties

One of the most significant areas of research involves the anticancer potential of [1,2,4]triazolo[1,5-a]pyridine derivatives. Studies have shown that these compounds can inhibit various kinases involved in cancer progression.

  • Mechanism of Action : The compound acts as an inhibitor of AXL receptor tyrosine kinase, which is implicated in cancer cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce tumor growth .
  • Case Study : A study demonstrated that derivatives of this compound exhibited potent activity against non-small cell lung cancer (NSCLC) by inhibiting the EGFR T790M mutation. This mutation is commonly associated with resistance to conventional therapies .

Antimicrobial Activity

Recent evaluations have indicated that [1,2,4]triazolo[1,5-a]pyridine derivatives possess significant antimicrobial properties.

  • Evaluation Results : Compounds synthesized from this scaffold showed excellent bactericidal activity against various strains of bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Other Biological Activities

The compound has also been explored for its effects on other biological systems:

  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and thus could be beneficial in treating inflammatory diseases.
  • Antiviral Properties : Research indicates potential antiviral activity against specific viruses by disrupting viral replication mechanisms. This is particularly relevant in the context of emerging viral infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of [1,2,4]triazolo[1,5-a]pyridine derivatives and their biological activity is crucial for drug design.

CompoundActivityIC50 Value (μM)Target
1CDK-2 Inhibition10Kinase
2AXL Inhibition15Tyrosine Kinase
3Antibacterial5Bacterial Strains

This table summarizes key findings from SAR studies indicating how modifications to the triazolo-pyridine structure can enhance potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde?

  • Methodology : A one-pot synthesis is commonly employed, starting with the condensation of pyridine derivatives (e.g., 4-aminopyridine) with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by cyclization using hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA). The aldehyde group is introduced via oxidation or formylation reactions .
  • Key Considerations : Reaction temperature (typically 80–100°C) and stoichiometric control of hydroxylamine are critical to avoid side products like over-oxidized derivatives .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the triazolopyridine core and aldehyde proton (δ ~9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves planar triazolopyridine geometry and substituent positioning in derivatives .

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

  • Reactions : The aldehyde undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and condensation reactions (e.g., with malononitrile to generate α,β-unsaturated nitriles). Oxidation to carboxylic acids or reduction to alcohols is possible using KMnO4_4/NaBH4_4, respectively .
  • Challenges : Steric hindrance from the fused triazole ring may slow down reactions; microwave-assisted methods improve yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Copper(I) iodide (CuI) accelerates azide-alkyne cycloadditions in derivative synthesis .
  • Temperature Control : Reflux in ethanol (78°C) minimizes decomposition of thermally sensitive intermediates .
    • Case Study : A 15% yield increase was achieved by replacing traditional heating with microwave irradiation (150°C, 20 min) for cyclization steps .

Q. How do substituents on the triazolopyridine core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance antimicrobial activity by improving membrane penetration .
  • Aldehyde Group : Serves as a pharmacophore in enzyme inhibition (e.g., binding to cysteine residues via reversible Schiff base formation) .
    • Contradictions : Some studies report reduced activity when bulky groups are introduced at the 5-position, possibly due to steric clashes with target proteins .

Q. How should researchers address discrepancies in reported spectroscopic data for triazolopyridine derivatives?

  • Root Cause Analysis :

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Tautomerism : Prototropic shifts in the triazole ring can lead to split peaks in 1H^1H NMR .
    • Resolution : Use heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous signals .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely (30–85%) across studies for similar derivatives?

  • Critical Factors :

  • Purity of Starting Materials : Impurities in arylazomalononitrile reduce cyclization efficiency .
  • Workup Procedures : Inadequate quenching of TFAA leads to acidic byproducts that degrade the product .
    • Recommendation : Conduct kinetic studies to identify rate-limiting steps (e.g., intermediate stability during cyclization) .

Methodological Best Practices

Q. What quality control (QC) protocols ensure reproducibility in triazolopyridine synthesis?

  • QC Steps :

  • In-Process Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) confirms ≥95% purity .
  • Stability Testing : Store derivatives at –20°C under argon to prevent aldehyde oxidation .

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